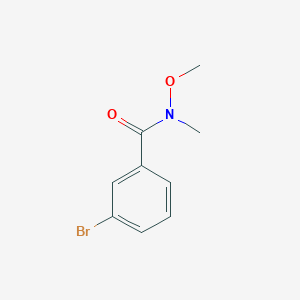

3-Bromo-N-methoxy-N-methylbenzamide

説明

Significance of the Weinreb Amide Moiety in Organic Synthesis

The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a highly valued functional group in organic chemistry. researchgate.net Discovered in 1981, Weinreb amides have become indispensable tools for the synthesis of aldehydes and ketones. sioc-journal.cnorientjchem.org Their unique stability allows for controlled reactions with potent organometallic reagents, such as organolithium or Grignard reagents. orientjchem.orgorientjchem.org

Unlike other carboxylic acid derivatives that can react multiple times with organometallic reagents, the Weinreb amide typically undergoes a single addition. This selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate. researchgate.net This intermediate prevents the "over-addition" that often plagues similar reactions, ensuring that the desired ketone or aldehyde is produced in high yield. researchgate.netorientjchem.org Furthermore, the Weinreb amide group can be easily prepared from a variety of starting materials, including carboxylic acids, acid chlorides, esters, and anhydrides. orientjchem.org In recent years, the utility of the Weinreb amide has expanded beyond its classic role, now also serving as a directing group in transition metal-catalyzed C-H functionalization reactions, further broadening its synthetic applications. nih.gov

Overview of Benzamide (B126) Derivatives in Advanced Chemical Applications

Benzamides, amides derived from benzoic acid, constitute a broad class of compounds with diverse applications. wikipedia.org While many are investigated for their biological activity, their utility in non-pharmaceutical chemical applications is also significant. researchgate.net They serve as crucial intermediates and building blocks for creating more complex molecules. researchgate.netnih.gov

In materials science, benzamide derivatives are used in the development of novel polymers. researchgate.net Their structural properties, including the ability to form strong hydrogen bonds, contribute to the physical characteristics of these materials. In synthetic chemistry, the benzamide core provides a stable scaffold that can be modified through various reactions. The presence of substituents on the benzene (B151609) ring or the amide nitrogen allows for fine-tuning of the molecule's electronic and steric properties. This adaptability makes them useful in the synthesis of agrochemicals, pigments, and other specialty chemicals. The amide bond itself is a fundamental linkage in organic chemistry, and methods for its formation are continually being refined. nih.gov

Scope and Objectives of Research on 3-Bromo-N-methoxy-N-methylbenzamide

Research focusing on this compound is primarily driven by its function as a versatile chemical intermediate. The molecule combines the advantageous properties of both the Weinreb amide and a brominated aromatic ring.

The primary objectives for its use in research include:

Multi-step Synthesis: It serves as a key starting material or intermediate in the synthesis of more complex target molecules. The Weinreb amide portion allows for the controlled introduction of a carbonyl group (ketone or aldehyde), while the bromine atom provides a reactive handle for further chemical transformations.

Cross-Coupling Reactions: The bromine atom on the benzene ring is strategically placed for use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for creating new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

Scaffold for Derivatization: The compound acts as a scaffold, allowing for sequential or orthogonal modifications at two distinct sites: the Weinreb amide and the bromo-substituted carbon. This allows chemists to build molecular complexity in a planned and controlled manner. For instance, the Weinreb amide can be converted to a ketone, and the bromine can subsequently be replaced using a coupling reaction, or vice versa.

The combination of these features makes this compound a valuable tool for chemists aiming to synthesize complex organic molecules with high precision and efficiency.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 207681-67-2 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Not specified, likely solid |

| InChIKey | Not readily available |

Structure

3D Structure

特性

IUPAC Name |

3-bromo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWARUVASBJSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478936 | |

| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207681-67-2 | |

| Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo N Methoxy N Methylbenzamide

Established Synthetic Pathways for Weinreb Amides

The synthesis of Weinreb amides, including 3-Bromo-N-methoxy-N-methylbenzamide, is well-established in organic chemistry, with several reliable methods available. These approaches often begin with a carboxylic acid or its activated derivatives.

Direct Conversion from Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is an attractive and efficient strategy. acs.org A variety of peptide coupling reagents can be employed for this transformation. wikipedia.org Reagents such as BOP (benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), DCC (N,N'-dicyclohexylcarbodiimide), and various phosphonic derivatives have been successfully used. acs.orgarkat-usa.org Another effective method involves the use of phosphorus trichloride (B1173362) in a one-pot synthesis, which allows for the preparation of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine without the need to isolate the moisture-sensitive intermediate. organic-chemistry.org This method is notable for its mild conditions and broad substrate scope, including sterically hindered carboxylic acids. organic-chemistry.org

A powerful reagent, tris[methoxy(methyl)amino]phosphine (P[NCH₃(OCH₃)]₃), has been developed for the direct conversion of carboxylic acids into Weinreb amides. organic-chemistry.org This reagent, synthesized from phosphorus trichloride and N,O-dimethylhydroxylamine hydrochloride, reacts with carboxylic acids in toluene (B28343) at 60°C to produce Weinreb amides in high yields, often exceeding 90%. acs.orgorganic-chemistry.org This method is applicable to a wide range of aromatic and aliphatic carboxylic acids. organic-chemistry.org

| Reagent/Method | Conditions | Substrate Scope | Yield | Reference |

| P[NCH₃(OCH₃)]₃ | Toluene, 60°C | Aromatic, aliphatic, sterically hindered | >90% | organic-chemistry.org |

| PCl₃/One-pot | Toluene, 60°C | Aromatic, aliphatic, chiral amino acids | High | organic-chemistry.org |

| Peptide Coupling Reagents (BOP, DCC) | Various | General | Good | wikipedia.orgarkat-usa.org |

Acyl Chloride Coupling with N,O-Dimethylhydroxylamine Hydrochloride

A cornerstone of Weinreb amide synthesis is the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgmychemblog.com This method, part of the original discovery by Weinreb and Nahm, is widely used due to its reliability and the commercial availability of the hydroxylamine (B1172632) salt. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is liberated. This approach avoids the over-addition of organometallic reagents that can occur with more reactive acyl compounds, leading to the formation of alcohols instead of the desired ketones. wikipedia.org The stability of the resulting Weinreb amide is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack. mychemblog.com

Aminocarbonylative Coupling Approaches

Palladium-catalyzed aminocarbonylative coupling represents a more advanced strategy for the synthesis of Weinreb amides. unito.it This method can directly convert aryl halides into the corresponding Weinreb amides. wikipedia.org For instance, lactam-, lactone-, and thiolactone-derived triflates can be transformed into N-methoxy-N-methyl amides through a palladium-catalyzed aminocarbonylation reaction under an atmospheric pressure of carbon monoxide at room temperature. unito.it This technique offers a pathway to complex heterocyclic Weinreb amides. unito.it

Stille Cross-Coupling Methods

The Stille cross-coupling reaction provides an alternative route for forming carbon-carbon bonds and can be adapted for Weinreb amide synthesis. thermofisher.com This palladium-catalyzed reaction typically involves the coupling of an organostannane with an organic electrophile. thermofisher.comwikipedia.org For the synthesis of Weinreb amides, a variation known as Stille–carbonylative cross-coupling can be employed. wikipedia.org This involves the coupling of an organostannane with an acyl chloride, a method explored in the early developments of the Stille reaction. thermofisher.comwikipedia.org The mild reaction conditions of the Stille coupling are compatible with a wide variety of functional groups. thermofisher.com

Synthesis of this compound via 3-Bromobenzoyl Chloride

A direct and common method for the synthesis of this compound involves the use of 3-bromobenzoyl chloride as the starting material. sigmaaldrich.com This acyl chloride can be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base to yield the desired Weinreb amide. This specific application of the general acyl chloride coupling method is a practical approach for obtaining this particular substituted benzamide (B126).

Advanced and Stereoselective Synthesis of this compound and Analogues

Modern synthetic efforts have focused on developing more advanced and stereoselective methods for the synthesis of Weinreb amides and their analogues. For instance, rhodium-catalyzed cross-coupling reactions between electron-deficient alkenes have been reported, providing a route to Weinreb amide functionalized (Z,E)-butadienes. rsc.org

In the context of stereoselectivity, methods have been developed that preserve the stereochemical integrity of chiral starting materials. For example, the conversion of optically active carboxylic acids into Weinreb amides using benzotriazole (B28993) methodology proceeds without detectable racemization. arkat-usa.org Similarly, the synthesis of Nα-protected amino alkyl Weinreb amides from the corresponding α-amino acids using 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent yields optically pure products. tandfonline.com These methods are crucial for the synthesis of chiral building blocks used in the preparation of complex molecules.

| Method | Key Feature | Outcome | Reference |

| Rhodium-catalyzed cross-coupling | C-C bond formation with alkenes | Functionalized (Z,E)-butadienes | rsc.org |

| Benzotriazole methodology | Mild conditions | No racemization of chiral acids | arkat-usa.org |

| CPI-Cl as chlorinating agent | In situ acid chloride generation | Optically pure amino Weinreb amides | tandfonline.com |

One-Pot Procedures for Weinreb Amide Synthesis

One-pot syntheses of Weinreb amides directly from carboxylic acids represent a significant advancement in efficiency. These methods avoid the isolation of sensitive intermediates, such as acid chlorides.

Recent developments include a transition-metal-free, one-pot synthesis using phosphorus trichloride in toluene at 60 °C. thieme-connect.comorganic-chemistry.org This method is notable for its high yields, even with sterically hindered carboxylic acids, and its tolerance of various functional groups, making it suitable for large-scale production. thieme-connect.comorganic-chemistry.org Another innovative one-pot procedure employs phosphorus (V) oxychloride (POCl₃) as an acid activator with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like DIPEA in dichloromethane (B109758) at room temperature. wisdomlib.org This technique also accommodates a wide range of carboxylic acids and functional groups, achieving high yields. wisdomlib.org

Other one-pot methods have utilized reagents like 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) for the in situ generation of acid chlorides, which then react to form the Weinreb amide. tandfonline.com This protocol is particularly advantageous for its mild conditions and compatibility with sensitive protecting groups like Boc, Cbz, and Fmoc. tandfonline.com Additionally, a flexible one-pot process using trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP) has been described for the synthesis of Weinreb amides from various aliphatic and aromatic carboxylic acids with good yields. orientjchem.org

Table 1: Comparison of One-Pot Synthetic Methods for Weinreb Amides

| Reagent System | Solvent | Temperature | Key Advantages |

| Phosphorus Trichloride | Toluene | 60 °C | High yields, tolerates steric hindrance, scalable. thieme-connect.comorganic-chemistry.org |

| Phosphorus (V) Oxychloride | Dichloromethane | Room Temp | High yields, operational simplicity, wide substrate scope. wisdomlib.org |

| CPI-Cl | - | Mild | Compatible with sensitive protecting groups. tandfonline.com |

| Trichloroacetonitrile/TPP | - | - | Good yields for aliphatic and aromatic acids. orientjchem.org |

Utilizing Organolithium Reagents in Weinreb Amide Chemistry

Organolithium reagents are fundamental in the reactions of Weinreb amides, enabling the synthesis of a diverse range of ketones. wikipedia.org The Weinreb amide's reaction with an organolithium reagent proceeds through a stable chelated tetrahedral intermediate, which prevents the over-addition that is common with other carboxyl-derived functional groups. wikipedia.org This intermediate is stable at low temperatures and is subsequently quenched to yield the desired ketone. wikipedia.org

The scope of organolithium reagents that can be used is broad, including aliphatic, vinyl, aryl, and alkynyl nucleophiles. wikipedia.org An efficient one-pot sequential process has been developed involving a 1,2-addition of one organolithium reagent to the Weinreb amide, followed by a palladium-catalyzed cross-coupling with a second organolithium reagent. rsc.org This modular approach allows for the synthesis of a wide variety of functionalized ketones under mild conditions and with short reaction times. rsc.org

Strategies for Acyclic Stereochemical Control

Achieving stereochemical control in acyclic systems is a significant challenge in organic synthesis. In the context of Weinreb amides, strategies often involve the use of chiral auxiliaries or chiral reagents to induce diastereoselectivity.

One notable approach involves the conjugate addition of a chiral lithium amide, such as lithium (S)-N-benzyl-N-alpha-methylbenzylamide, to α,β-unsaturated Weinreb amides. rsc.org This method demonstrates high levels of diastereoselectivity (greater than 95% de), leading to the formation of β-amino Weinreb amides. rsc.org These products can then be transformed into β-amino ketones and aldehydes. rsc.orgnih.gov

Approaches for Asymmetric Synthesis

Asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. For Weinreb amides, several asymmetric strategies have been developed.

The addition of prochiral lithium enolates of Weinreb amides to sulfinimines (N-sulfinyl imines) provides a pathway to syn-α-substituted β-amino Weinreb amides. acs.org These products are valuable chiral building blocks. acs.org The reaction of the lithium enolate of N-methoxy-N-methylpropylamide with a sulfinimine, for instance, yields a mixture of diastereomers with the syn-α-methyl β-amino Weinreb amide being the major product. acs.org

Furthermore, enantiopure anti-α-substituted β-amino Weinreb amides have been prepared by the addition of lithium N,O-dimethylhydroxylamine to the corresponding N-sulfinyl anti-α-substituted β-amino esters. nih.gov These amides can then be reacted with organolithium reagents to produce enantiopure β-amino ketones. nih.gov

Purification and Isolation Techniques in this compound Synthesis

The isolation of pure this compound from a reaction mixture is critical for its subsequent use in synthesis. The primary methods employed are column chromatography and recrystallization.

Column Chromatography Applications

Column chromatography is a widely used technique for the purification of organic compounds. orgsyn.orgorgsyn.org In the synthesis of Weinreb amides, silica (B1680970) gel is the most common stationary phase. orgsyn.org The choice of eluent (mobile phase) is crucial for effective separation. A typical procedure involves loading the crude product onto a silica gel column and eluting with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate (B1210297) or dichloromethane and methanol (B129727). orgsyn.orguva.nl The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org For instance, the purification of related bromo-substituted benzamides has been successfully achieved using column chromatography with eluents like a mixture of n-pentane and ethyl acetate. rsc.org

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. The desired compound will crystallize out, leaving impurities dissolved in the solvent.

For bromo-substituted aromatic compounds, recrystallization from solvents like acetic acid has proven effective. scielo.org.mx In some cases, a crude solid can be obtained by removing the reaction solvent and then purified by recrystallization. scielo.org.mx Precipitation can also be used, where the addition of a non-solvent to a solution of the compound causes the product to precipitate out. For example, after a reaction, the mixture might be quenched with an aqueous solution, and the product extracted into an organic solvent. After washing and drying, the solvent is removed to yield the crude product, which can then be further purified by recrystallization or chromatography. chemicalbook.com The synthesis of (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate involved forming colorless block-like crystals by the slow evaporation of a methanol solution. researchgate.net

Reactivity and Chemical Transformations of 3 Bromo N Methoxy N Methylbenzamide

Role as an Acylating Agent in Organic Transformations

The N-methoxy-N-methylamide functional group is a well-established acylating agent. researchgate.net A key feature of Weinreb amides is their ability to react with organometallic reagents to form a stable chelated intermediate, which prevents the common problem of over-addition that often occurs with more reactive acylating agents like acyl chlorides or esters. researchgate.netepo.org

3-Bromo-N-methoxy-N-methylbenzamide reacts efficiently with a variety of organolithium and Grignard reagents. epo.orgmsu.edu The reaction proceeds through the formation of a stable tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium or lithium atom by both the methoxy (B1213986) and carbonyl oxygens. This stability prevents the collapse of the intermediate and subsequent addition of a second equivalent of the organometallic reagent, which would lead to the formation of a tertiary alcohol. epo.org Instead, the intermediate remains intact until a workup with aqueous acid is performed. epo.orgmsu.edu

This controlled reactivity allows for the precise introduction of a wide range of alkyl, vinyl, and aryl groups. For instance, treatment with an alkyl Grignard reagent (R-MgBr) or an alkyllithium reagent (R-Li) followed by an acidic workup yields the corresponding ketone (3-bromophenyl-R-ketone). epo.org

The primary application of the reaction between this compound and organometallic reagents is the synthesis of ketones. epo.orgnih.gov Upon acidic workup, the stable intermediate readily hydrolyzes to furnish the desired ketone in high yield. epo.orgorganic-chemistry.org This method is highly versatile and tolerates a wide variety of functional groups on both the Weinreb amide and the organometallic reagent. organic-chemistry.org

While Weinreb amides are most famously used for ketone synthesis, they can also be converted to aldehydes. This is typically achieved by reduction with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), which reduces the amide to the corresponding aldehyde without further reduction to the alcohol.

Furthermore, hydrolysis of the Weinreb amide group under acidic or basic conditions can yield the corresponding carboxylic acid, 3-bromobenzoic acid.

A summary of the transformations is presented in the table below.

| Reagent | Product Type | General Product Structure |

| Organolithium (R-Li) | Ketone | 3-Bromo-phenyl-R-ketone |

| Grignard (R-MgX) | Ketone | 3-Bromo-phenyl-R-ketone |

| DIBAL-H | Aldehyde | 3-Bromobenzaldehyde (B42254) |

| H3O+ / Heat | Carboxylic Acid | 3-Bromobenzoic acid |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr) reactions. However, these reactions typically require strong activation of the aromatic ring by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the amide group is only moderately deactivating, making SNAr reactions less facile. Nevertheless, under forcing conditions with strong nucleophiles, substitution of the bromine atom can be achieved. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group. nih.gov

Cross-Coupling Reactions Involving the Aryl Halide Moiety

The bromine atom on the phenyl ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl halides. youtube.com this compound can participate in several key palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This allows for the formation of a new carbon-carbon bond, leading to substituted biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups at the 3-position of the benzamide (B126). nih.govtcichemicals.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of aryl-alkynes. youtube.comnih.gov For example, reacting this compound with a terminal alkyne like phenylacetylene (B144264) under Sonogashira conditions would yield 3-(phenylethynyl)-N-methoxy-N-methylbenzamide.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. nih.gov It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a strong base. nih.govchemspider.com This reaction would allow for the synthesis of various 3-amino-N-methoxy-N-methylbenzamide derivatives.

The table below summarizes some examples of palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | 3-Aryl-N-methoxy-N-methylbenzamide |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | 3-Alkynyl-N-methoxy-N-methylbenzamide |

| Buchwald-Hartwig | Amine (R2NH) | Pd(dba)2 / Ligand / Base | 3-(Dialkylamino)-N-methoxy-N-methylbenzamide |

In addition to palladium, copper catalysts can also be employed for cross-coupling reactions. Specifically, copper-catalyzed C-O coupling reactions, a variant of the Ullmann condensation, can be used to form diaryl ethers. mdpi.com While research indicates that the N-methoxy group can influence the reaction site, potentially leading to O-arylation of the amide itself, conditions can be optimized to favor coupling at the aryl bromide position. mdpi.com This would involve reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base to form a 3-phenoxy-N-methoxy-N-methylbenzamide derivative.

Other Significant Reaction Pathways

Beyond more common transformations, this compound can participate in a variety of other significant reactions, leveraging the unique reactivity of the Weinreb amide and the bromo-substituted aromatic ring.

The N-methoxy-N-methylamide functional group is generally stable towards many oxidizing agents, a feature that contributes to its utility as a protecting group and synthetic intermediate. The hydroxyl functional group, for instance, is known to be susceptible to oxidation, but the N-methoxy group in the Weinreb amide is more robust. nih.gov However, the aromatic ring and the N-methyl group are potential sites for oxidation under specific conditions. While specific oxidation studies on this compound are not extensively documented, the reactivity of similar aromatic compounds suggests that strong oxidizing agents could potentially lead to the formation of phenols or other oxygenated derivatives, although such reactions may lack selectivity. The presence of the deactivating bromo group would likely direct any electrophilic attack to specific positions on the aromatic ring.

The reduction of N-methoxy-N-methylamides (Weinreb amides) is a well-established and highly valuable transformation in organic synthesis. These compounds can be readily reduced by common metal hydride reagents to afford aldehydes in good yields. wisc.edu This reactivity stems from the formation of a stable metal-chelated intermediate which is resistant to over-addition of the hydride reagent that would otherwise lead to the corresponding alcohol. wisc.edu

In the case of this compound, treatment with a mild reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) at low temperatures would be expected to selectively reduce the Weinreb amide to the corresponding 3-bromobenzaldehyde. The bromo substituent on the aromatic ring is generally stable to these hydride reagents under standard conditions.

Table 1: Expected Products from the Reduction of this compound

| Starting Material | Reagent | Expected Product |

| This compound | LiAlH₄ or DIBAL-H | 3-Bromobenzaldehyde |

This selective reduction highlights the synthetic utility of this compound as a stable precursor for 3-bromobenzaldehyde, a versatile building block in its own right.

Electrophilic cyclization reactions are powerful methods for the construction of carbocyclic and heterocyclic ring systems. nih.gov These reactions typically involve the intramolecular attack of a nucleophile onto an electrophilically activated π-system, such as an alkyne or alkene. For a substrate like this compound to undergo electrophilic cyclization, it would first need to be functionalized with a suitable tethered nucleophile and an electrophilic trigger.

For instance, if the bromo group were replaced with an alkynyl group via a Sonogashira coupling, the resulting 3-(alkynyl)-N-methoxy-N-methylbenzamide could potentially undergo electrophilic cyclization. The amide oxygen could act as the intramolecular nucleophile, attacking the alkyne upon activation with an electrophile like iodine (I₂) or a selenium reagent (PhSeBr). This would lead to the formation of a substituted isobenzofuranone or a related heterocyclic system. The specific outcome would be influenced by the reaction conditions and the nature of the electrophile used. While this specific transformation has not been reported for this compound, the general principles of electrophilic cyclization suggest it as a plausible route for the synthesis of novel heterocyclic structures from this starting material. nih.govrsc.org

A significant and modern application of N-methoxy amides is their participation in transition-metal-catalyzed cross-coupling reactions. Recently, an iron-catalyzed selective N=S coupling of N-methoxy amides with sulfoxides has been developed as a highly efficient method for the synthesis of N-acyl sulfoximines. rsc.org Sulfoximines are important structural motifs in pharmaceuticals and agrochemicals. wisc.edursc.org

This transformation is tolerant of a wide range of functional groups on the aromatic ring of the N-methoxy amide, including both electron-donating and electron-withdrawing substituents. rsc.org In a typical reaction, this compound would be reacted with a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), in the presence of an iron(III) chloride (FeCl₃) catalyst and a base like triethylamine (B128534) (Et₃N). The reaction proceeds under an air atmosphere at elevated temperatures. wisc.edursc.org

This method's value lies in its use of readily available starting materials and a cheap, non-toxic iron catalyst, offering a direct route to N-acyl sulfoximines without the need for pre-functionalized starting materials. rsc.org

Table 2: Representative Conditions for the N-S Coupling of an N-Methoxy Amide

| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temperature | Product |

| N-Methoxy-N-methylbenzamide derivative | Dimethyl sulfoxide (DMSO) | FeCl₃ (10 mol %) | Et₃N (2.0 equiv) | THF | 90 °C | N-(3-Bromobenzoyl)-S,S-dimethylsulfoximine |

The data in this table is representative of the general reaction conditions reported for N-methoxy amides and is expected to be applicable to this compound. wisc.edursc.org

Spectroscopic and Analytical Characterization Techniques for 3 Bromo N Methoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. For 3-Bromo-N-methoxy-N-methylbenzamide, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to map out its proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons.

The aromatic region would typically show a complex pattern of multiplets due to the four protons on the substituted benzene (B151609) ring. The bromine atom at the C3 position influences the chemical shifts of the adjacent protons (at C2, C4, and C6) and the proton at C5. These protons would likely appear in the range of δ 7.2-7.8 ppm.

The N-methoxy and N-methyl groups give rise to characteristic singlets in the aliphatic region of the spectrum. Due to the phenomenon of rotamers around the amide C-N bond, it is possible to observe broadening of these signals or even the appearance of two distinct sets of signals for the methoxy (B1213986) and methyl protons. This is because the rotation around the C-N bond can be restricted, leading to different spatial arrangements (rotational isomers) that are detectable by NMR at room temperature. For similar N-methoxy-N-methyl benzamides, these signals can appear as broad humps or sharp singlets depending on the substitution pattern and the temperature of the analysis. For instance, in ortho-substituted N-methoxy-N-methyl benzamides, broad humps are observed for the N-methoxy and N-methyl protons, while meta and para isomers tend to show sharp singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.2 - 7.8 | Multiplet |

| N-OCH₃ | ~3.5 - 3.8 (may be broad) | Singlet |

| N-CH₃ | ~3.2 - 3.5 (may be broad) | Singlet |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 165-170 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon atom attached to the bromine (C3) will have its chemical shift influenced by the halogen's electronegativity and is expected to be in the lower end of this range. The chemical shifts of the other aromatic carbons (C1, C2, C4, C5, C6) will also be distinct. The N-methoxy and N-methyl carbons will appear in the upfield region of the spectrum, with the N-methoxy carbon typically resonating around δ 60-62 ppm and the N-methyl carbon around δ 32-35 ppm. Similar to the ¹H NMR, the presence of rotamers can also lead to broadening or duplication of the signals for the N-methoxy and N-methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 125 - 135 |

| Aromatic C-C=O | ~135 |

| N-OCH₃ | 60 - 62 |

| N-CH₃ | 32 - 35 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for establishing connectivity within a molecule.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This would be instrumental in assigning the complex multiplets in the aromatic region by identifying which protons are adjacent to each other on the benzene ring.

An HMQC or HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comsdsu.edu This technique would definitively link the proton signals of the N-methoxy and N-methyl groups to their corresponding carbon signals. It would also allow for the unambiguous assignment of each aromatic proton to its corresponding carbon atom. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The molecular formula of this compound is C₉H₁₀BrNO₂, which gives a monoisotopic mass of approximately 242.989 g/mol . uni.lu Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The predicted exact mass for the protonated molecule [M+H]⁺ of this compound is 243.99677 m/z. uni.lu HRMS analysis would be able to confirm this exact mass, thereby verifying the molecular formula.

Table 3: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.99677 |

| [M+Na]⁺ | 265.97871 |

| [M-H]⁻ | 241.98221 |

| [M]⁺ | 242.98894 |

Source: PubChemLite uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can aid in the identification of the compound. For the related compound 3-Bromo-N-methylbenzamide, prominent peaks in the GC-MS spectrum are observed at m/z 185 and 183, corresponding to the bromobenzoyl cation, and at m/z 101. nih.gov A similar fragmentation pattern, with characteristic ions resulting from the loss of the methoxy, methyl, and bromo groups, would be expected for this compound.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF)

Predicted ESI-TOF Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 243.99677 |

| [M+Na]⁺ | 265.97871 |

| [M-H]⁻ | 241.98221 |

| [M+NH₄]⁺ | 261.02331 |

| [M+K]⁺ | 281.95265 |

| [M+H-H₂O]⁺ | 225.98675 |

| [M+HCOO]⁻ | 287.98769 |

| [M+CH₃COO]⁻ | 302.00334 |

Data sourced from PubChemLite. uni.lu

Direct Analysis in Real Time (DART) Ionization Mass Spectrometry

Direct Analysis in Real Time (DART) ionization is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. For this compound, DART mass spectrometry would offer a quick method for confirming its presence and identity. The technique typically produces protonated molecules, [M+H]⁺. Based on predicted data, the expected m/z for the protonated molecule would be 243.99677. uni.lu DART is particularly useful for high-throughput screening and can provide real-time analytical data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide carbonyl group (C=O), the C-N bond, the N-O bond, and the aromatic ring with its bromine substituent. While an experimental spectrum for this specific compound is not available, analysis of related structures such as N-methoxy-N-methylbenzamide and 3-bromobenzamide (B114348) can provide an indication of the expected spectral regions for these functional groups. For instance, the amide carbonyl stretch typically appears in the region of 1630-1680 cm⁻¹.

Chromatographic Methods for Purity Assessment

Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for assessing the purity of a sample and for monitoring the progress of a chemical reaction. For this compound, a suitable mobile phase (a mixture of solvents) would be used to move the compound up a stationary phase (typically a silica (B1680970) gel plate). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic property under specific conditions (e.g., solvent system, stationary phase). Different solvent systems can be tested to achieve optimal separation from any starting materials or by-products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, which is expected to have a reasonable boiling point, GC can be used to determine its purity with high resolution. The compound would be vaporized and passed through a column, and its retention time—the time it takes to travel through the column—would be a characteristic identifier. By comparing the peak area of the compound to the total area of all peaks in the chromatogram, a quantitative measure of its purity can be obtained. For the related compound, 3-bromo-N-methylbenzamide, a Kovats retention index of 1722 on a semi-standard non-polar column has been reported, giving an indication of the expected chromatographic behavior. nih.gov

Computational Chemistry and Theoretical Studies on 3 Bromo N Methoxy N Methylbenzamide

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 3-Bromo-N-methoxy-N-methylbenzamide involves the creation of a three-dimensional representation of the molecule to study its properties. elixirpublishers.com Initial geometry optimization, which determines the most stable three-dimensional shape of the molecule, can be performed using methods like molecular mechanics (MM+). scispace.com

Following initial optimization, electronic structure calculations provide deeper insight into the molecule's characteristics. These calculations determine the distribution of electrons within the molecule, which governs its chemical behavior. Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity and electronic transition properties. nih.govresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for understanding intermolecular interactions and chemical reactivity.

Table 1: Molecular Identifiers for this compound uni.lu

| Identifier | Value |

| Molecular Formula | C9H10BrNO2 |

| SMILES | CN(C(=O)C1=CC(=CC=C1)Br)OC |

| InChI | InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |

| InChIKey | VPWARUVASBJSPY-UHFFFAOYSA-N |

| Monoisotopic Mass | 242.98949 Da |

Quantum Chemical Calculations

Quantum chemical calculations are the foundation for understanding the electronic structure and properties of molecules. elixirpublishers.com For a molecule like this compound, a variety of methods can be employed, each with a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used approach for these calculations. nih.gov It models the electron correlation by using a functional of the electron density. The choice of functional is critical for obtaining accurate results. Functionals such as B3LYP, B3PW91, and ωB97X-D are commonly used for calculations on organic molecules, including benzamide (B126) derivatives. nih.govacs.orgresearchgate.net For instance, the B3LYP functional combined with a 6-31g(d) basis set has been successfully used to compute reaction mechanisms for related benzamide compounds. nih.govscilit.com

The selection of a basis set , which is a set of mathematical functions used to build the molecular orbitals, is also crucial. Larger basis sets, like 6-311+G(d,p) or cc-pVTZ, generally provide more accurate results but require more computational resources. acs.org

Besides DFT, other methods like the semi-empirical PM6 method or ab initio Hartree-Fock (HF) calculations can also be used for preliminary studies or for specific property predictions. researchgate.netresearchgate.net

Table 2: Common Quantum Chemical Methods and Their Applications

| Method/Functional | Basis Set Example | Typical Application | Source |

| B3LYP | 6-31G(d) | Geometry optimization, reaction mechanisms, NMR shifts | nih.govnih.gov |

| B3PW91 | 6-311G(d,p) | Reaction pathways, NMR shifts | nih.govepstem.net |

| ωB97X-D | 6-31G* | NMR chemical shift calculations | acs.org |

| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, vibrational frequencies | researchgate.net |

| PM6 | N/A (Semi-empirical) | Electronic absorption spectra, initial geometry modeling | researchgate.net |

Reaction Mechanism Elucidation through Computational Studies

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, quantum chemical calculations can map the entire reaction pathway. acs.org

This process involves:

Identifying Stationary Points: Researchers locate the structures of the reactants, products, and any intermediates along the reaction coordinate.

Locating Transition States (TS): The highest energy point on the reaction path between a reactant/intermediate and the next species is the transition state. Computationally, this is a first-order saddle point on the potential energy surface. For complex reactions, multiple transition states (e.g., Ts1, Ts2) may be involved. nih.govscilit.com

Calculating the Potential Energy Surface: By connecting these stationary points, a potential energy surface is constructed. This surface shows the energy changes as the reaction progresses, allowing for the determination of activation energies and reaction enthalpies. nih.gov

Analyzing Reaction Pathways: This analysis can distinguish between different possible mechanisms, such as a concerted (one-step) versus a stepwise pathway involving a distinct intermediate. nih.gov For example, in amide coupling reactions, computational models can trace the formation of intermediates like O-acylisourea. nih.gov

Functionals like B3LYP, B3PW91, M06, and Wb97XD are often tested to find the one that provides the clearest and most consistent reaction pathway. nih.govscilit.com

Prediction of Spectroscopic Data

Computational methods can accurately predict various types of spectroscopic data for this compound, which is invaluable for structure verification.

NMR Spectroscopy: DFT calculations are a well-established tool for predicting ¹H and ¹³C NMR chemical shifts. youtube.com Methods like Gauge-Including Atomic Orbital (GIAO) are used with functionals such as B3LYP or ωB97X-D to calculate the magnetic shielding tensors for each nucleus. acs.orgacs.orgnih.gov The calculated shieldings are then converted to chemical shifts. It is a known challenge that carbons attached to heavy atoms like bromine can show larger deviations between calculated and experimental values. youtube.com

Mass Spectrometry: While exact mass is a fundamental property, computational tools can also predict other mass spectrometry-related parameters. For this compound, theoretical collision cross section (CCS) values have been calculated. uni.lu The CCS is a measure of an ion's size and shape in the gas phase and is an important identifier in ion mobility-mass spectrometry. nih.govnih.gov These predictions are made for various adducts the molecule might form in a mass spectrometer. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 243.99677 | 143.2 |

| [M+Na]⁺ | 265.97871 | 153.8 |

| [M+K]⁺ | 281.95265 | 144.7 |

| [M+NH₄]⁺ | 261.02331 | 164.6 |

| [M-H]⁻ | 241.98221 | 150.9 |

| [M+HCOO]⁻ | 287.98769 | 166.2 |

UV/Vis Spectroscopy: The electronic absorption spectrum can be predicted by calculating the energy difference between the ground state and various excited states. Semi-empirical methods like PM6 have been used to calculate the absorption wavelengths (λ_max) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption. researchgate.net

Conformation Analysis

This compound is a flexible molecule due to several rotatable single bonds, such as the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amide. Conformation analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers for rotation between them.

Computational methods can systematically rotate these bonds and calculate the energy at each step, a process known as a potential energy scan. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which correspond to the transition states for rotation. DFT calculations using functionals like B3LYP have been used to study the energy differences between cis and trans conformers in related molecules. nih.gov The analysis often focuses on key dihedral angles that define the orientation of the phenyl ring relative to the amide plane. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. mdpi.com

Applications and Synthetic Utility of 3 Bromo N Methoxy N Methylbenzamide

Applications as a Versatile Synthetic Intermediate

3-Bromo-N-methoxy-N-methylbenzamide, a type of Weinreb-Nahm amide, is a highly valuable and versatile intermediate in modern organic synthesis. wikipedia.orgorganicchemistrydata.org Its utility stems from the stability of the N-methoxy-N-methylamide functional group, which can react with a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form a stable five-membered cyclic tetrahedral intermediate. researchgate.netresearchgate.net This chelated intermediate prevents the common problem of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters. organicchemistrydata.orgorganic-chemistry.org The desired ketone or aldehyde is only liberated upon aqueous workup, allowing for a clean and high-yielding transformation. organicchemistrydata.orgyoutube.com

The presence of the bromo substituent on the aromatic ring further enhances its synthetic utility, providing a reactive handle for a variety of cross-coupling reactions. This dual functionality—the stable acylating group and the reactive aryl halide—allows for sequential and diverse modifications, making this compound a key building block for complex molecular architectures. Its tolerance for a wide array of functional groups and reaction conditions underscores its role as a reliable and frequently employed synthetic precursor. wikipedia.org

Precursor in the Synthesis of Functionalized Organic Molecules

The unique structural features of this compound make it an excellent precursor for a diverse range of functionalized organic molecules. Its ability to be selectively transformed into various carbonyl compounds, which are themselves pivotal functional groups in organic chemistry, is a testament to its synthetic power.

One of the key applications of this compound is its conversion into substituted benzaldehydes. This transformation can be efficiently achieved through reduction with a hydride source, such as lithium aluminum hydride (LiAlH₄). organicchemistrydata.org The Weinreb amide moiety is selectively reduced to the aldehyde without the common side reaction of over-reduction to the alcohol, a significant advantage of this methodology.

A more advanced, one-pot procedure involves the reduction of the Weinreb amide to form a stable aluminum hemiaminal intermediate. This latent aldehyde is then subjected to a cross-coupling reaction with organometallic reagents, yielding a variety of substituted benzaldehydes. This method demonstrates the reactivity of meta-bromo substituted Weinreb amides in producing good yields of the desired aldehyde products.

Table 1: Examples of Substituted Benzaldehydes from Weinreb Amides

| Starting Weinreb Amide | Reagent | Product | Yield (%) |

| This compound | 1. LiAlH₄ | 3-Bromobenzaldehyde (B42254) | High |

| N-methoxy-N-methyl-4-biphenylcarboxamide | 1. DIBAL-H 2. PhLi, Pd catalyst | 4-Phenylbenzaldehyde | Good |

| 3,5-Dibromo-N-methoxy-N-methylbenzamide | 1. DIBAL-H 2. ArLi, Pd catalyst | 3,5-Diarylbenzaldehyde | Good |

Note: Yields are qualitative as reported in general literature; specific yields depend on precise reaction conditions.

This compound serves as an excellent precursor for the synthesis of biaryl ketones. A highly efficient, transition-metal-free method involves the direct arylation of the Weinreb amide with functionalized Grignard reagents. This protocol offers a rapid and operationally simple route to a wide array of functionalized biaryl ketones under thermodynamic control.

The reaction proceeds via the addition of an arylmagnesium reagent to the Weinreb amide. The resulting stable tetrahedral intermediate collapses upon acidic workup to yield the desired biaryl ketone. This method is noted for its excellent tolerance of various functional groups on both the Weinreb amide and the Grignard reagent. The bromo-substituent on the starting material can be retained or can participate in subsequent coupling reactions, further increasing the molecular complexity.

Table 2: Synthesis of Biaryl Ketones from Weinreb Amides

| Weinreb Amide | Grignard Reagent | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | (3-Fluorophenyl)(phenyl)methanone | >95% |

| 4-Cyano-N-methoxy-N-methylbenzamide | Phenylmagnesium chloride | 4-Benzoylbenzonitrile | 85% |

| This compound | Phenylmagnesium chloride | (3-Bromophenyl)(phenyl)methanone | High |

Note: Yields are based on reported examples under optimized conditions.

The synthesis of trifluoromethylketones from this compound is a key transformation for introducing the biologically important trifluoromethyl (CF₃) group. This can be achieved by reacting the Weinreb amide with a nucleophilic trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), often in the presence of a suitable initiator.

Alternatively, a more general and straightforward method has been developed for the trifluoromethylation of esters using fluoroform (HCF₃) and a strong base like KHMDS. This system is effective for a range of aromatic esters, including those with halogen substituents. Given that this compound is an activated carboxylic acid derivative, it is a highly plausible substrate for this type of transformation, reacting with the in situ generated trifluoromethyl anion to produce 3-bromo-1-(trifluoromethyl)benzene-1-one after workup.

Table 3: Plausible Synthesis of a Trifluoromethylketone

| Starting Material | Reagent | Product | Expected Yield |

| This compound | TMSCF₃, Initiator | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | Good to High |

| Methyl 4-bromobenzoate | HCF₃, KHMDS, triglyme | 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 82% |

Note: The synthesis from the specific bromo-Weinreb amide is a plausible extension of established methods.

While less commonly documented than reactions with organometallics, this compound can be proposed as a precursor for the synthesis of β-keto esters. The standard approach to β-keto esters is the Claisen condensation or the acylation of a pre-formed ester enolate with a suitable acylating agent. Weinreb amides are known to be excellent acylating agents for a variety of carbon nucleophiles.

In this proposed synthesis, the lithium enolate of an ester, such as ethyl acetate (B1210297), would be generated using a strong base like lithium diisopropylamide (LDA). Subsequent addition of this compound would lead to the acylation of the enolate. The stability of the Weinreb amide's tetrahedral intermediate would prevent side reactions, and upon acidic workup, the desired β-keto ester would be formed.

Table 4: Proposed Synthesis of a β-Keto Ester

| Acylating Agent | Enolate Source | Product |

| This compound | Lithium enolate of ethyl acetate | Ethyl 3-(3-bromophenyl)-3-oxopropanoate |

| Acyl Chlorides | Schiff Bases or α-isocyano esters | General α-amino-β-keto esters |

| Carboxylic Acids | Meldrum's acid, DCC, DMAP | General β-keto esters |

Note: This represents a plausible synthetic route based on the known reactivity of Weinreb amides as acylating agents.

This compound can serve as a versatile starting point for the synthesis of 1,4-diketones through a multi-step sequence. A key strategy involves the initial conversion of the Weinreb amide into an α,β-unsaturated ketone (enone). This can be achieved by reaction with a vinyl Grignard reagent, such as vinylmagnesium bromide, to furnish 1-(3-bromophenyl)prop-2-en-1-one.

This enone is a classic Michael acceptor. Subsequent conjugate addition (Michael addition) of an enolate or an acyl anion equivalent leads to the formation of the 1,4-dicarbonyl skeleton. For instance, the Stetter reaction, which involves the conjugate addition of an aldehyde-derived nucleophile to a Michael acceptor, is a powerful method for synthesizing 1,4-diketones. nih.gov In this pathway, the 3-bromobenzaldehyde (derived from the starting Weinreb amide) could be used as the acyl anion precursor.

Table 5: Proposed Pathway to 1,4-Diketones

| Step | Reaction | Intermediate/Product |

| 1 | Reaction of this compound with vinylmagnesium bromide | 1-(3-Bromophenyl)prop-2-en-1-one (enone) |

| 2 | Michael addition of an enolate (e.g., from acetone) to the enone | 1-(3-Bromophenyl)pentane-1,4-dione |

| Alternative Step 2 | Stetter reaction of the enone with an aldehyde (e.g., benzaldehyde) | 1-(3-Bromophenyl)-3-phenylpropane-1,4-dione |

Note: This synthetic route is constructed from established, sequential chemical transformations.

Table of Mentioned Chemical Compounds

| Chemical Name | Other Names |

| This compound | 3-Bromo Weinreb amide |

| Lithium aluminum hydride | LAH |

| 3-Bromobenzaldehyde | - |

| Diisobutylaluminum hydride | DIBAL-H |

| Phenylmagnesium chloride | - |

| 4-Phenylbenzaldehyde | - |

| 3,5-Diarylbenzaldehyde | - |

| 3-Fluorophenylmagnesium chloride | - |

| (3-Fluorophenyl)(phenyl)methanone | - |

| 4-Cyano-N-methoxy-N-methylbenzamide | 4-Cyano Weinreb amide |

| 4-Benzoylbenzonitrile | - |

| (3-Bromophenyl)(phenyl)methanone | - |

| Trifluoromethyltrimethylsilane | Ruppert-Prakash reagent, TMSCF₃ |

| Potassium bis(trimethylsilyl)amide | KHMDS |

| 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | 3-Bromo-α,α,α-trifluoroacetophenone |

| Methyl 4-bromobenzoate | - |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 4-Bromo-α,α,α-trifluoroacetophenone |

| Lithium diisopropylamide | LDA |

| Ethyl acetate | - |

| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | - |

| Vinylmagnesium bromide | - |

| 1-(3-Bromophenyl)prop-2-en-1-one | 3-Bromophenyl vinyl ketone |

| 1-(3-Bromophenyl)pentane-1,4-dione | - |

| Benzaldehyde | - |

| 1-(3-Bromophenyl)-3-phenylpropane-1,4-dione | - |

Synthesis of Quinazolinone Derivatives

Role in Medicinal Chemistry and Drug Discovery

The primary and most significant application of this compound lies within the realm of medicinal chemistry and drug discovery. Its utility as a versatile intermediate is highlighted in numerous patents and research publications, where it serves as a crucial starting material for the synthesis of a range of therapeutic agents.

As a Building Block for Pharmacologically Active Compounds

This compound has been instrumental in the synthesis of novel compounds with significant therapeutic potential. A notable example is its use in the preparation of Factor XIa inhibitors. These inhibitors are a class of anticoagulant drugs being investigated for the prevention and treatment of thrombosis. In a patented synthetic route, this compound is a key intermediate in the multi-step synthesis of these complex molecules.

Furthermore, this compound is employed in the development of molecules for targeted protein degradation. Specifically, it is used in the synthesis of bifunctional molecules that can induce the degradation of BRD9, a protein implicated in certain types of cancer. These molecules are designed to bring the target protein into proximity with the cell's natural protein disposal machinery, leading to its removal. This innovative approach holds promise for the treatment of cancers with specific genetic abnormalities, such as those with SMARCB1 mutations found in malignant rhabdoid tumors, as well as in other cancers like acute myeloid leukemia.

A doctoral thesis also describes the use of this compound in homologation chemistry to synthesize 1-(3-bromophenyl)-2,2-difluoroethan-1-one, a precursor for more complex fluorinated molecules which are of interest in medicinal chemistry.

Development of Benzamide-Based Therapeutics

The development of benzamide-based therapeutics has significantly benefited from the use of this compound as a starting material. Its presence in the synthetic pathway for Factor XIa inhibitors underscores its importance in creating drugs with this particular scaffold. The Weinreb amide group in this compound is particularly useful as it can be converted into a ketone by reaction with organometallic reagents, a key step in building the complex architecture of these therapeutic agents.

Similarly, its role in the synthesis of compounds for targeted protein degradation showcases its utility in constructing novel benzamide-containing therapeutics. A patent application details the synthesis of this compound and its subsequent use in creating compounds that target BRD9 for degradation, highlighting a modern approach to cancer therapy.

Industrial and Advanced Materials Applications

While benzamide (B126) derivatives, as a class of compounds, find applications in various industrial sectors including agrochemicals and materials science, there is no specific information in the reviewed literature detailing the use of this compound in industrial or advanced materials applications. Its primary documented utility remains firmly within the sphere of pharmaceutical research and development.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to 3-Bromo-N-methoxy-N-methylbenzamide

The classical synthesis of Weinreb amides, including this compound, typically involves the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine. orientjchem.org While effective, research is continuously seeking more efficient, sustainable, and scalable methods.

Future synthetic strategies are likely to focus on the development of catalytic, one-pot procedures that minimize waste and reaction steps. For instance, palladium-catalyzed aminocarbonylation of aryl bromides presents a promising avenue. orientjchem.org This approach could enable the direct synthesis of this compound from readily available 1,3-dibromobenzene (B47543) by selectively carbonylating one of the C-Br bonds in the presence of N,O-dimethylhydroxylamine. Microwave-assisted organic synthesis (MAOS) could further enhance these methods by significantly reducing reaction times and improving yields. orientjchem.org

Another area of exploration is the use of novel coupling reagents that are more environmentally benign and atom-economical than traditional methods. The development of new catalytic systems, potentially based on earth-abundant metals, for the direct amidation of 3-bromobenzoic acid would represent a significant advancement.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Potential Advantages |

| Classical Method | 3-Bromobenzoic acid | Thionyl chloride, N,O-dimethylhydroxylamine | Well-established, reliable |

| Palladium-Catalyzed Aminocarbonylation | 1,3-Dibromobenzene | CO gas, N,O-dimethylhydroxylamine, Pd catalyst | Potentially fewer steps, use of readily available starting material |

| Microwave-Assisted Synthesis | 3-Bromobenzoic acid or 3-bromobenzoyl chloride | N,O-dimethylhydroxylamine, coupling agents | Rapid reaction times, improved yields |

| Novel Coupling Reagents | 3-Bromobenzoic acid | N,O-dimethylhydroxylamine, new activators | Milder reaction conditions, reduced waste |

Exploration of New Reactivity Patterns and Catalytic Transformations

The bromine atom and the Weinreb amide moiety in this compound are both ripe for exploitation in novel catalytic transformations. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the 3-position of the benzene (B151609) ring.

Future research will likely focus on expanding the scope of these coupling reactions, employing novel catalysts that offer higher efficiency and broader functional group tolerance. Furthermore, the development of C-H activation/functionalization reactions directed by the Weinreb amide group is a burgeoning area of research. mdpi.com This would allow for the selective modification of the ortho C-H bonds of the benzamide (B126) ring, providing access to a new range of substituted derivatives. mdpi.com

The Weinreb amide itself is known for its controlled reactivity towards organometallic reagents to furnish ketones. researchgate.net Emerging research is exploring new transformations of this functional group. For example, nickel-catalyzed cross-couplings of Weinreb amides can provide access to ketones under milder conditions and with improved functional group compatibility compared to traditional methods. nih.gov The exploration of such novel reactivity patterns for this compound will undoubtedly lead to the discovery of new synthetic methodologies. researchgate.net

Advanced Applications in Complex Molecule Synthesis

The ability to introduce a variety of substituents through the bromine atom, coupled with the reliable conversion of the Weinreb amide to a ketone, makes this compound a powerful building block for the synthesis of complex molecules, including natural products and pharmacologically active compounds. wikipedia.org

Future applications will likely see this compound utilized in the total synthesis of increasingly complex natural products. Its bifunctional nature allows for its incorporation into convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being joined together. The use of this compound as a key intermediate has been demonstrated in the synthesis of various complex molecules, and its potential in this area is far from exhausted. numberanalytics.com

The development of new benzamide derivatives with potential therapeutic applications is another significant research direction. nih.govmdpi.com The 3-bromo-substituted benzamide scaffold can be readily diversified, allowing for the generation of libraries of compounds for biological screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. acs.orgresearchgate.net The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry platforms. acs.org

Future research will focus on developing robust and efficient flow-based syntheses of this key intermediate. drugdiscoverytrends.com This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for continuous production and simplified purification. google.com The integration of in-line purification and analysis techniques would further enhance the efficiency of these processes.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, are also becoming increasingly prevalent in drug discovery and materials science. nih.gov The development of automated protocols for the synthesis and diversification of this compound would enable the rapid generation of compound libraries for high-throughput screening. This integration of modern chemical synthesis with advanced automation technologies promises to accelerate the discovery of new molecules with valuable properties. drugdiscoverytrends.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-N-methoxy-N-methylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amidation of 3-bromobenzoic acid derivatives using N-methoxy-N-methylamine (Weinreb amide formation). Key steps include activating the carboxylic acid (e.g., using thionyl chloride or coupling reagents like DMT-MM) . Reaction temperature (typically 0–25°C) and solvent choice (e.g., THF or DCM) critically impact yield. For example, reports a 91% yield using CD3OD as a solvent under mild conditions. Purification via preparative HPLC or recrystallization is often required .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.69–8.09 ppm and methoxy groups at δ 3.3–3.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 312.2 for [M+H]+) .

- HPLC : Purity assessment (>95% by reverse-phase methods) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA guidelines for brominated compounds:

- Use fume hoods to avoid inhalation (S22) .

- Wear nitrile gloves and eye protection (S24/25) .

- Store in cool (0–6°C), dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) analyze retrosynthetic pathways using databases of known reactions. For example, highlights "one-step synthesis" models that prioritize precursor availability and reaction plausibility (>0.01 threshold). Adjust parameters like "Top-N results" to balance route diversity and practicality . Validate predictions with small-scale trials (e.g., 125 mmol reactions as in ).

Q. What contradictions exist in reported biological activities of benzamide derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., antifungal vs. anticancer activity) often arise from assay conditions (e.g., pH, cell lines). For this compound, replicate experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). SAR studies suggest trifluoromethyl groups enhance stability but may reduce solubility—address via co-solvents (e.g., DMSO:PBS mixtures) .

Q. How do crystallographic data inform the conformational stability of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (150 K, monoclinic P21/c) reveals bond angles and torsional strain. For example, reports a mean σ(C–C) = 0.002 Å, indicating minimal distortion. Compare with DFT-optimized structures (B3LYP/6-31G*) to identify metastable conformers. Hydrogen bonding between amide and methoxy groups may stabilize the crystal lattice .

Q. What strategies optimize the scalability of this compound synthesis without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。